
2-(2-Chlorobenzoyl)-1,1-dimethyl-1-(prop-2-en-1-yl)hydrazin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorobenzoyl)-1,1-dimethyl-1-(prop-2-en-1-yl)hydrazin-1-ium bromide is a synthetic organic compound. It is characterized by the presence of a chlorobenzoyl group, a dimethylhydrazinium moiety, and a prop-2-en-1-yl substituent. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzoyl)-1,1-dimethyl-1-(prop-2-en-1-yl)hydrazin-1-ium bromide typically involves the following steps:
Formation of the Chlorobenzoyl Intermediate: The starting material, 2-chlorobenzoic acid, is converted to its acyl chloride derivative using thionyl chloride or oxalyl chloride.
Hydrazine Derivative Formation: The acyl chloride is then reacted with 1,1-dimethylhydrazine to form the corresponding hydrazide.
Alkylation: The hydrazide is alkylated with prop-2-en-1-yl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(2-Chlorobenzoyl)-1,1-dimethyl-1-(prop-2-en-1-yl)hydrazin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or the reduction of the chlorobenzoyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group or the hydrazinium moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce hydrazine derivatives.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Possible applications in the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism of action of 2-(2-Chlorobenzoyl)-1,1-dimethyl-1-(prop-2-en-1-yl)hydrazin-1-ium bromide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or induction of cellular stress responses.
類似化合物との比較
Similar Compounds
2-(2-Chlorobenzoyl)-1,1-dimethylhydrazine: Lacks the prop-2-en-1-yl group.
1,1-Dimethyl-1-(prop-2-en-1-yl)hydrazine: Lacks the chlorobenzoyl group.
2-(2-Chlorobenzoyl)-1,1-dimethylhydrazinium chloride: Similar structure but different counterion.
Uniqueness
2-(2-Chlorobenzoyl)-1,1-dimethyl-1-(prop-2-en-1-yl)hydrazin-1-ium bromide is unique due to the combination of its structural features, which may confer distinct reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
650638-42-9 |
|---|---|
分子式 |
C12H16BrClN2O |
分子量 |
319.62 g/mol |
IUPAC名 |
[(2-chlorobenzoyl)amino]-dimethyl-prop-2-enylazanium;bromide |
InChI |
InChI=1S/C12H15ClN2O.BrH/c1-4-9-15(2,3)14-12(16)10-7-5-6-8-11(10)13;/h4-8H,1,9H2,2-3H3;1H |
InChIキー |
VZZBSXHNTKMMNS-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(CC=C)NC(=O)C1=CC=CC=C1Cl.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2,3-Bis[(14-methylhexadecyl)oxy]propan-1-OL](/img/structure/B12610586.png)
![3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-](/img/structure/B12610600.png)
![1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12610614.png)

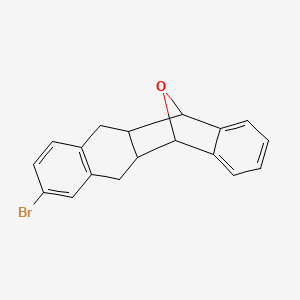
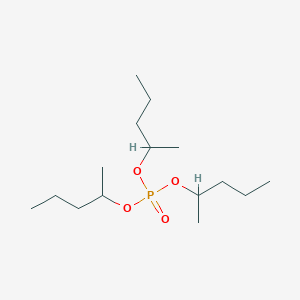
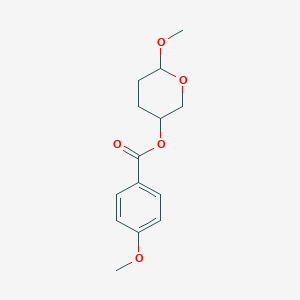
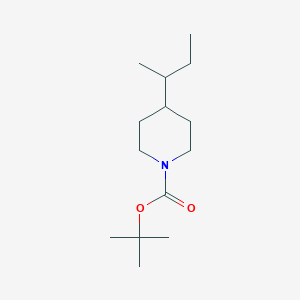
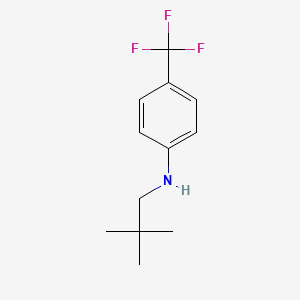
![2,2'-Sulfanediylbis{5-[(2,4,6-trimethylphenyl)sulfanyl]thiophene}](/img/structure/B12610649.png)
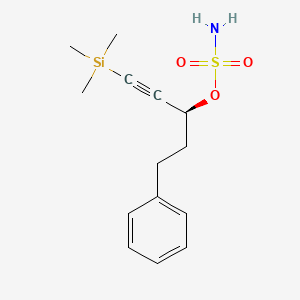
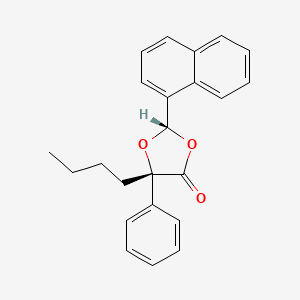
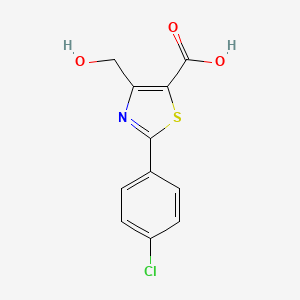
![1-(2-{[6-(3,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12610672.png)
